N-Fmoc-3-fluoro-D-tyrosine
Description
Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-fluoro-4-hydroxyphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FNO5/c25-20-11-14(9-10-22(20)27)12-21(23(28)29)26-24(30)31-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-11,19,21,27H,12-13H2,(H,26,30)(H,28,29)/t21-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNQUEERXNCSBHF-OAQYLSRUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C=C4)O)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC(=C(C=C4)O)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for N Fmoc 3 Fluoro D Tyrosine and Its Derivatives
Strategies for Enantioselective Synthesis of Fluorinated Tyrosine Analogs
Achieving high enantiopurity is critical in the synthesis of fluorinated amino acids for their application in peptide and protein chemistry. beilstein-journals.org Several strategies have been developed to control the stereochemistry during the synthesis of fluorinated tyrosine analogs, including chemo-enzymatic methods and the use of chiral auxiliaries or asymmetric catalysis.
Chemo-Enzymatic Approaches to D-Fluoroamino Acids
Chemo-enzymatic synthesis combines the versatility of chemical reactions with the high stereoselectivity of enzymatic transformations. ru.nlresearchgate.net This approach is particularly valuable for producing enantiomerically pure D-amino acids, which are less common in nature. One strategy involves the enzymatic resolution of a racemic mixture of fluorinated amino acid precursors. For instance, hydrolytic enzymes like aminopeptidases can selectively convert the L-amino acid amide in a racemic mixture to the corresponding L-amino acid, leaving the D-amino acid amide untouched and allowing for separation. ru.nl
Another chemo-enzymatic route involves the use of enzymes to introduce the fluorine atom or to modify a fluorinated substrate in a stereoselective manner. nih.govntnu.no For example, a fully protected 3,5-difluorotyrosine (B1604624), Fmoc-F2Y(tBu)-OH, has been efficiently prepared through a chemo-enzymatic process for incorporation into peptides. nih.gov These methods leverage the exquisite selectivity of enzymes to produce the desired D-fluoroamino acid with high enantiomeric excess. ru.nlnih.gov
Chiral Auxiliary and Asymmetric Catalysis in Fluorinated Amino Acid Synthesis
Chiral auxiliaries and asymmetric catalysis are powerful tools for the enantioselective synthesis of fluorinated amino acids. nih.govbioorganica.com.ua Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is established, the auxiliary is removed. Sulfinyl groups have been effectively used as chiral auxiliaries in the asymmetric synthesis of fluorinated amines and amino acids. bioorganica.com.uaresearchgate.net
Asymmetric catalysis, on the other hand, employs a chiral catalyst to control the stereochemistry of the reaction. acs.org This approach is highly efficient as a small amount of the catalyst can generate a large quantity of the enantiomerically enriched product. Chiral Ni(II) complexes have proven to be powerful tools for the synthesis of various non-canonical amino acids, including fluorinated analogs, on a gram scale with excellent enantiomeric purities. beilstein-journals.org These methods often involve the asymmetric fluorination of a prochiral substrate or the asymmetric transformation of a fluorinated starting material. nih.gov
| Method | Key Principle | Example Application |
| Chemo-Enzymatic Synthesis | Utilizes the high stereoselectivity of enzymes for resolution or asymmetric transformation. ru.nlresearchgate.net | Enzymatic resolution of racemic fluoroamino acid amides to isolate the D-enantiomer. ru.nl |
| Chiral Auxiliary | A temporary chiral group directs the stereochemical outcome of a reaction. bioorganica.com.uaresearchgate.net | Use of chiral sulfinyl auxiliaries for diastereoselective additions to fluorinated imines. bioorganica.com.ua |
| Asymmetric Catalysis | A chiral catalyst controls the enantioselectivity of the reaction. acs.org | Chiral Ni(II) complex-mediated synthesis of fluorinated phenylalanine analogs. beilstein-journals.org |
Solid-Phase Peptide Synthesis (SPPS) Integration and Optimization for N-Fmoc-3-fluoro-D-tyrosine
The incorporation of this compound into peptides is most commonly achieved using solid-phase peptide synthesis (SPPS). beilstein-journals.org This method allows for the stepwise assembly of a peptide chain on an insoluble polymer support, facilitating purification by simple filtration and washing. bachem.com
Fmoc-Protection Strategy in Peptide Elongation
The fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group for the α-amino group of amino acids and is a cornerstone of modern SPPS. wikipedia.org Its key advantage is its stability under the acidic conditions used for cleaving many side-chain protecting groups, providing an orthogonal protection scheme. nih.gov The Fmoc group is typically removed using a solution of a weak base, such as 20% piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). wikipedia.org This deprotection step reveals the free amine of the growing peptide chain, which is then ready to be coupled with the next Fmoc-protected amino acid. The progress of the synthesis can be monitored by the UV absorbance of the dibenzofulvene byproduct released during Fmoc deprotection. nih.gov
The use of Fmoc-protected amino acids, including this compound, is compatible with a wide range of coupling reagents and automated peptide synthesizers.
Stereospecific Coupling Conditions for D-Amino Acid Incorporation
The incorporation of D-amino acids, such as this compound, into a growing peptide chain requires careful control of coupling conditions to prevent racemization. ekb.eg Racemization can occur at the activated carboxylic acid of the incoming amino acid. The use of urethane-based protecting groups like Fmoc helps to suppress this side reaction. nih.gov
Coupling reagents, also known as activators, are used to form a reactive intermediate from the carboxylic acid of the incoming amino acid, facilitating amide bond formation. Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and uronium/aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). The choice of coupling reagent and the addition of additives like N-hydroxysuccinimide can further minimize the risk of racemization. nih.gov For the incorporation of D-amino acids, standard coupling protocols are often sufficient, but optimization of reaction times and temperatures may be necessary to ensure complete and stereospecific incorporation. nih.gov
| Parameter | Standard Condition | Purpose |
| Fmoc Deprotection | 20% piperidine in DMF. wikipedia.org | Removes the Fmoc protecting group from the N-terminus of the peptide chain. wikipedia.org |
| Coupling Reagent | HATU, HBTU, DCC. | Activates the carboxylic acid of the incoming Fmoc-amino acid for amide bond formation. |
| Base | DIPEA (N,N-Diisopropylethylamine). | Neutralizes the protonated amine and facilitates the coupling reaction. |
| Solvent | DMF (N,N-Dimethylformamide). | Swells the resin and dissolves the reagents. |
Post-Synthetic Derivatization of 3-Fluoro-D-tyrosine Residues in Peptides
Once a peptide containing a 3-fluoro-D-tyrosine residue has been synthesized, the phenolic hydroxyl group of the tyrosine side chain can be further modified. This post-synthetic derivatization can introduce new functionalities or probes into the peptide.
One common modification is phosphorylation of the tyrosine hydroxyl group. However, direct phosphorylation on the solid phase can be challenging. An alternative approach involves incorporating a protected phosphotyrosine analog during SPPS.
Another derivatization strategy is sulfation. A method for the synthesis of sulfotyrosine-containing peptides involves the incorporation of a fluorosulfated tyrosine residue during SPPS. researchgate.net The fluorosulfate (B1228806) group is stable during the synthesis and cleavage from the resin. Subsequent treatment with basic ethylene (B1197577) glycol converts the fluorosulfated tyrosine into sulfotyrosine. researchgate.net
The phenolic hydroxyl group can also be a site for acylation or alkylation. google.com These modifications can be used to attach reporter groups, such as fluorescent labels or biotin, or to introduce other chemical moieties that can modulate the peptide's properties. The conditions for these post-synthetic modifications must be carefully chosen to avoid side reactions with other functional groups in the peptide.
Biomolecular Engineering and Incorporation into Peptides and Proteins
Site-Specific Incorporation Techniques for Fluorinated Tyrosinesnih.govacs.org
The precise placement of fluorinated tyrosines into a polypeptide chain can be achieved through several advanced methodologies. These techniques are designed to override the natural protein synthesis machinery to insert the unnatural amino acid at a predetermined position.
Chemical aminoacylation is an in vitro method for charging a transfer RNA (tRNA) molecule with a specific amino acid. The process involves two primary steps: the activation of the amino acid and its subsequent transfer to the tRNA. wikipedia.orgnih.gov
Amino Acid Activation : The carboxyl group of N-Fmoc-3-fluoro-D-tyrosine is activated, typically by forming an aminoacyl-adenylate intermediate. nih.gov
Transfer to tRNA : The activated amino acid is then chemically ligated to the 3'-hydroxyl group of a specific tRNA molecule, often a suppressor tRNA that can recognize a nonsense codon (e.g., an amber stop codon, UAG) in the messenger RNA (mRNA) sequence. wikipedia.org
This method provides a high degree of control, allowing any amino acid analog to be attached to a tRNA. The resulting aminoacyl-tRNA (aa-tRNA) can then be introduced into an in vitro translation system to direct the incorporation of 3-fluoro-D-tyrosine at the desired site in the growing polypeptide chain.
For in vivo incorporation, a more common and scalable approach involves the use of an engineered, orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA pair. researchgate.net An orthogonal pair is one that functions independently of the host cell's endogenous synthetases and tRNAs. researchgate.net
The process relies on the following components:
An Evolved aaRS : A synthetase, often derived from an organism like Methanocaldococcus jannaschii (e.g., MjYRS), is mutated through directed evolution to specifically recognize 3-fluoro-tyrosine instead of the natural L-tyrosine. acs.orgresearchgate.net The evolution process involves creating a library of synthetase variants and selecting for those that can charge the orthogonal tRNA with the unnatural amino acid, often using a reporter gene like chloramphenicol (B1208) resistance or green fluorescent protein (GFP) for screening. researchgate.netnih.gov
An Orthogonal tRNA : A suppressor tRNA (e.g., tRNACUA) is used that recognizes a nonsense codon, such as the UAG amber codon, which is introduced into the gene of interest at the desired incorporation site. acs.org This tRNA is not recognized by the host cell's native synthetases.
When the evolved aaRS, the orthogonal tRNA, and the target gene are expressed in a host organism (like E. coli) and 3-fluoro-D-tyrosine is supplied in the growth medium, the engineered synthetase charges the orthogonal tRNA with the fluorinated analog. acs.org During translation, when the ribosome encounters the amber codon in the mRNA, the charged orthogonal tRNA delivers 3-fluoro-D-tyrosine, resulting in its site-specific incorporation into the protein. researchgate.net
Impact of 3-Fluoro-D-tyrosine on Peptide and Protein Production Yields and Purityfrontiersin.org
The incorporation of unnatural amino acids can influence the efficiency of protein synthesis. While site-specific incorporation can sometimes lead to a significant decrease in enzyme yield, global (residue-specific) incorporation of fluorinated analogs often has a less detrimental impact on recombinant protein yields. frontiersin.org
For instance, in a study involving the global substitution of tyrosine with 3-fluoro-L-tyrosine (m-FY) in the enzyme 1,2-catechol dioxygenase, the yields were comparable to the wild-type enzyme. frontiersin.org This suggests that the cellular machinery can tolerate the fluorinated analog reasonably well, at least for some proteins. Evolved synthetase systems have been developed that can produce milligram-per-liter quantities of proteins containing unnatural amino acids. researchgate.net
Below is a data table summarizing reported protein yields.
| Protein Variant | Incorporation Method | Host Organism | Yield (mg/L of culture) | Source |
| m-FY-1,2-CTD | Global Substitution | E. coli BL21 (DE3) | 51 | frontiersin.org |
| m-FF-1,2-CTD | Global Substitution | E. coli BL21 (DE3) | 31 | frontiersin.org |
| Protein with unnatural amino acid | Site-Specific (Evolved MjYRS) | E. coli | Milligram-per-liter quantities | researchgate.net |
Strategies for Multi-Incorporation of Fluorinated Tyrosine Analogs within Polypeptide Sequences
Incorporating multiple fluorinated tyrosine residues into a single protein presents unique challenges but also offers significant advantages, particularly for structural studies using ¹⁹F NMR where multiple probes can provide more detailed information. A key strategy for controlling the level of incorporation involves optimizing the protein expression conditions. nih.gov
In studies using human HEK293T cells, the timing of the switch from standard medium to a medium containing the fluorinated amino acid was found to be critical. nih.gov By varying this "medium switch time" post-transfection, researchers can control the extent of incorporation:
Maximizing Incorporation : A longer incubation time in the fluorinated medium can lead to the incorporation of multiple fluorinated amino acids per protein molecule. This is beneficial for applications where a strong signal is needed, such as in-cell NMR. nih.gov
Limiting Incorporation : A shorter exposure to the fluorinated medium can limit the incorporation to a single or a few sites per molecule. This approach is preferred when minimizing potential structural perturbations caused by interactions between multiple fluorine atoms is the primary goal. nih.gov
This temporal control over the availability of the unnatural amino acid provides a straightforward strategy to tune the degree of fluorination within a target protein, allowing researchers to balance the need for spectroscopic signal with the preservation of the native protein fold. nih.gov
Influence of N Fmoc 3 Fluoro D Tyrosine on Biomolecular Structure, Dynamics, and Function
Effects of Fluorination on Peptide and Protein Conformational Landscapes
The substitution of a hydrogen atom with fluorine on the tyrosine side chain introduces significant changes that reshape the conformational possibilities of peptides and proteins. researchgate.net Fluorine's high electronegativity and relatively small size compared to other halogens allow it to act as a subtle but potent modulator of local and global structure. nih.gov
The introduction of fluorine into an amino acid side chain creates a complex interplay between hydrophobicity and polarity that is not always intuitive. rsc.org While the carbon-fluorine (C-F) bond is highly polar, fluorinated alkyl groups are surprisingly hydrophobic. mdpi.com This "fluorous effect" is driven by the tendency of fluorocarbons to segregate from both aqueous and hydrocarbon environments. mdpi.com
| Property | Effect of Fluorine Substitution | Underlying Mechanism | Reference |
|---|---|---|---|
| Polarity | Increased local polarity | The high electronegativity of fluorine creates a strong dipole in the C-F bond. | rsc.org |
| Hydrophobicity | Context-dependent; can increase or decrease | A balance between altered side chain-water interactions and changes in backbone-water hydrogen bonding due to conformational shifts. | rsc.org |
| Solvation | Tendency to phase separate | The "fluorous effect" leads to segregation from both hydrophilic and lipophilic environments. | mdpi.com |
Fluorine substitution can impose significant conformational constraints on an amino acid side chain, which in turn can influence the secondary structure of a peptide. nih.gov The introduction of an electron-withdrawing fluorine atom can affect the rotational freedom around the side chain's bonds due to stereoelectronic effects, such as the gauche effect. acs.org This effect describes the tendency of certain molecules to adopt a conformation where bulky groups are adjacent, which can be stabilized by favorable orbital interactions. acs.org
These constraints can propagate to the peptide backbone, influencing the preferred dihedral angles (phi and psi) and thus the propensity to form structures like α-helices or β-sheets. researchgate.netnih.gov For instance, studies on fluorinated proline analogs have demonstrated a powerful ability to influence the cis-trans isomerization of the peptide bond, a critical factor in protein folding and stability. acs.orgacs.org While 3-fluoro-D-tyrosine does not have the same direct impact on the backbone as proline, the conformational biasing of its side chain can still favor or disfavor certain secondary structures. Research has shown that fluorination of residues within β-sheets can have a stabilizing effect, suggesting that fluorinated amino acids are well-suited for modulating non-helical structures. researchgate.net Conversely, some fluorinated amino acids have been shown to discourage helix formation. acs.org The precise outcome is highly context-dependent, relying on the position of the residue within the peptide sequence and its interactions with neighboring side chains. nih.gov
| Structural Level | Influence of Fluorination | Example Mechanism | Reference |
|---|---|---|---|
| Side Chain | Restricts rotational freedom | Stereoelectronic effects (e.g., gauche effect) involving the C-F bond. | acs.org |
| Peptide Bond | Can influence cis/trans propensity (notably in proline) | Stabilization of specific amide bond conformations through electronic interactions. | acs.orgacs.org |
| Secondary Structure | Can stabilize or destabilize α-helices and β-sheets | Biasing of backbone dihedral angles due to side chain constraints. | researchgate.netnih.gov |
Alterations in Supramolecular Self-Assembly of Peptides Containing 3-Fluoro-D-tyrosine
Peptide self-assembly is a process driven by a delicate balance of non-covalent interactions, including hydrogen bonding, hydrophobic effects, and π-π stacking. The incorporation of 3-fluoro-D-tyrosine can significantly alter this balance, leading to changes in the morphology and properties of the resulting supramolecular structures. Tyrosine-rich peptides are known to be excellent building blocks for self-assembled materials due to the combined influence of aromatic stacking and hydrogen bonding from the hydroxyl group. nih.gov
The introduction of fluorine modifies these key interactions. The altered hydrophobicity and polarity of the 3-fluorotyrosine side chain can change how peptides pack together. researchgate.net For example, the position of a tyrosine residue within a self-assembling peptide sequence has been shown to dictate the final nanostructure, leading to either nanofibers or rod-like flat ribbons. chemrxiv.org Modifying the tyrosine with fluorine adds another layer of control. The electron-withdrawing nature of fluorine can influence the aromatic character of the tyrosine ring, thereby modulating π-π stacking interactions which are crucial for the formation of cross-β structures in many self-assembling systems. nih.gov This allows for the fine-tuning of the assembly process, potentially leading to novel biomaterials with tailored properties for applications in tissue engineering and drug delivery. duke.edu
Mechanistic Insights into Enzyme-Substrate Interactions
Fluorinated amino acids serve as powerful mechanistic probes for studying enzyme-substrate interactions. Because fluorine is bioisosteric to hydrogen but has vastly different electronic properties, its substitution can reveal details about an enzyme's active site and catalytic mechanism without causing major steric disruption.
Protein Tyrosine Phosphatases (PTPs) are a family of enzymes that catalyze the hydrolysis of phosphotyrosine residues, playing a critical role in cellular signaling. nih.govproteopedia.org A major challenge in studying PTPs is determining their specific physiological substrates. Combinatorial peptide libraries are often used to profile the substrate specificity of PTPs. nih.gov
In some screening methods, the product of the phosphatase reaction (tyrosine) is detected by oxidizing its side chain with the enzyme tyrosinase. nih.gov However, if the substrate peptide library contains non-phosphorylated tyrosine residues, they can be mistakenly oxidized, leading to false-positive results. To overcome this, fluorinated tyrosine analogs like 3,5-difluorotyrosine (B1604624) have been used as tyrosinase-resistant surrogates for tyrosine. nih.gov These analogs can be incorporated into the peptide library to probe an enzyme's requirement for tyrosine at specific positions relative to the phosphotyrosine, without interfering with the tyrosinase-based detection step. Peptides containing these fluorinated tyrosines have been shown to display similar kinetic properties toward PTPs as their non-fluorinated counterparts, making them effective and reliable probes for defining substrate specificity. nih.gov
Tyrosine Aminotransferase (TAT) is an enzyme that catalyzes the first step in the catabolism of tyrosine: the transfer of an amino group from tyrosine to α-ketoglutarate. nih.govresearchgate.net The study of TAT is important for understanding metabolic disorders such as tyrosinemia type II. nih.gov
Fluorinated tyrosine analogs have been used to investigate the mechanism of TAT. 3-Fluoro-L-tyrosine has been identified as an inhibitor of TAT. medchemexpress.com It acts as a substrate analog, binding to the enzyme's active site and disrupting the normal association between the enzyme and its natural substrate, tyrosine. medchemexpress.com By analyzing how modifications to the tyrosine ring affect binding and catalysis, researchers can gain insights into the specific interactions within the active site that are critical for the transamination reaction. The use of 3-fluoro-D-tyrosine can provide further information on the stereochemical requirements of the enzyme's active site.
Investigation of Radical Chemistry in Ribonucleotide Reductase (RNR) Systems
The study of enzymatic mechanisms involving radical intermediates has been significantly advanced by the site-specific incorporation of unnatural amino acids. The class Ia Ribonucleotide Reductase (RNR) from Escherichia coli serves as a paradigm for long-range, multi-step radical transport. This enzyme catalyzes the conversion of nucleotides to deoxynucleotides, a fundamental process for DNA synthesis and repair. The reaction is initiated by a stable tyrosyl radical (Y122•) located in the β2 subunit, which oxidizes a cysteine residue in the α2 subunit's active site, over a remarkable distance of 35 Å. This oxidation occurs via a specific pathway of redox-active amino acids: Y122• ↔ Y356• in β2 to Y731• ↔ Y730• ↔ C439• in α2. Each step in this relay is a proton-coupled electron transfer (PCET) event. nih.govrsc.org
To dissect the intricate mechanism of this radical transfer, researchers have employed fluorinated tyrosine analogs, such as 3-fluorotyrosine, as biophysical probes. nih.gov The incorporation of 3-fluorotyrosine in place of the native tyrosine residues allows for the subtle perturbation of the system's electronics without inducing significant structural changes. The high electronegativity of the fluorine atom alters the phenolic pKa and the reduction potential of the tyrosine side chain. These modifications serve as powerful tools to investigate the energetics of the PCET steps and the role of specific residues within the radical hopping pathway. mit.eduacs.org
Fluorotyrosines (FnYs) are particularly valuable as they offer dual-reporting capabilities. mit.edu Firstly, their altered physicochemical properties can modulate the radical pathway, sometimes making it possible to trap and observe transient radical intermediates that are otherwise invisible in the wild-type enzyme. nih.gov Secondly, the ¹⁹F nucleus provides a unique and highly sensitive spectroscopic handle. Electron Paramagnetic Resonance (EPR) and Electron-Nuclear Double Resonance (ENDOR) spectroscopies can utilize the hyperfine interactions associated with the ¹⁹F nucleus to provide distinct signatures for each fluorinated tyrosyl radical (FnY•). acs.org This allows for the unambiguous identification and characterization of radicals at specific locations, distinguishing them from the native tyrosyl radical and other potential radical species in complex reaction mixtures. mit.eduacs.org
Research using fluorotyrosine-substituted RNR has provided conclusive evidence for the proposed radical transfer pathway and has begun to unravel the mechanistic details of the PCET process. nih.gov By replacing the stable radical at position 122 with a fluorotyrosine, long-lived fluorinated tyrosyl radicals are generated, whose distinct EPR spectra can be characterized in detail. nih.govmit.edu These studies confirm that the radical pathway is energetically and conformationally sensitive to changes in the local environment, and the use of fluorotyrosine probes is instrumental in mapping these sensitivities. mit.eduacs.org
| Compound | Phenolic pKa | Reduction Potential (vs. Tyrosine) | Key Application as Probe |
|---|---|---|---|
| Tyrosine | ~10.1 | Reference (0 mV) | Native amino acid |
| 3-Fluorotyrosine | ~9.5 drugbank.com | Altered from native Tyr | Probing PCET energetics and local environment |
| Fluorotyrosines (general) | Span 6.4 - 8.4 mit.eduacs.org | Span -30 mV to +130 mV acs.org | Systematic modulation of redox properties |
Modulation of Intermolecular Forces and Binding Affinity in Biological Recognition
The substitution of canonical amino acids with fluorinated analogs like 3-fluorotyrosine is a powerful strategy in protein engineering to predictably modulate biomolecular interactions and function. frontiersin.org The introduction of a fluorine atom, the most electronegative element, into the tyrosine side chain induces significant changes in the local electronic environment while being minimally perturbing in terms of size (an isosteric substitution). frontiersin.org This alteration of electronic properties directly influences the non-covalent intermolecular forces that govern molecular recognition and binding affinity.
The primary effects of fluorinating the tyrosine ring on intermolecular forces include:
Dipole-Dipole and Dipole-Charge Interactions: The carbon-fluorine (C-F) bond possesses a strong dipole moment due to fluorine's high electronegativity. This localized dipole can engage in favorable electrostatic interactions with polar functional groups or charged species within a protein's binding pocket, potentially enhancing binding affinity.
Aromatic Interactions: The electron-withdrawing nature of fluorine alters the quadrupole moment of the aromatic ring. This can modulate π-stacking and cation-π interactions with other aromatic residues, substrates, or cofactors.
Hydrogen Bonding: While the C-F bond is a very weak hydrogen bond acceptor, the electronic perturbation of the ring can influence the hydrogen-bonding capability of the nearby phenolic hydroxyl group.
Hydrophobicity: Fluorination can subtly alter the hydrophobicity of the amino acid side chain, which can impact its partitioning into hydrophobic pockets and its van der Waals contacts.
Research has demonstrated the tangible effects of these modulations on enzyme function and binding. In a study involving 1,2-catechol dioxygenase, global substitution of tyrosine with 3-fluorotyrosine (m-FY) was shown to impact the enzyme's catalytic efficiency. frontiersin.org Structural modeling suggested that the fluorination of tyrosine residues in the active site "pushed" the substrate, creating a new hydrophobic contact with a nearby aspartate residue. frontiersin.org This resulted in a significantly lower Michaelis constant (Km), indicating higher productive substrate binding. frontiersin.org
Conversely, the effect of 3-fluorotyrosine incorporation is highly context-dependent. In studies with tubulin-tyrosine ligase, 3-fluorotyrosine acted as a competitive inhibitor against the native substrate, tyrosine, with a similar binding affinity (Ki of approximately 25 µM). nih.gov This finding suggests that in this particular enzyme's active site, the hydrogen atom at the 3-position of the tyrosine ring is not critical for binding, and the electronic perturbation from the fluorine atom does not lead to a significant enhancement or disruption of the key binding interactions. nih.gov These examples highlight how 3-fluorotyrosine can be used as a subtle probe to understand which forces are dominant in a given protein-ligand or protein-protein interface.
| Interaction Type | Effect of Fluorine Substitution | Potential Outcome on Binding |
|---|---|---|
| Dipole-Dipole | Introduces a strong C-F bond dipole. | Can increase or decrease affinity depending on the electrostatic environment of the binding pocket. |
| Aromatic (π-interactions) | Alters the ring's quadrupole moment due to electron withdrawal. | Modulates stacking interactions, potentially strengthening or weakening them. |
| Hydrophobic Interactions | Minimal size change but alters electronic surface character. | Can lead to repositioning of the residue or substrate, creating new van der Waals contacts. frontiersin.org |
| Hydrogen Bonding | Weakly accepted by fluorine; alters pKa of the phenolic hydroxyl group. | Can indirectly influence H-bond networks. |
Advanced Spectroscopic and Biophysical Characterization of 3 Fluoro D Tyrosine Containing Biomolecules
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Dynamic Studies
NMR spectroscopy is a premier technique for investigating the structure, dynamics, and interactions of biomolecules at atomic resolution. The introduction of a fluorine atom, specifically the 19F isotope, offers significant advantages due to its favorable NMR properties.
The 19F nucleus is an exceptional probe for biomolecular NMR studies due to its 100% natural abundance, spin quantum number of 1/2, and high gyromagnetic ratio, which results in a sensitivity that is 83% of that of protons (¹H). nih.gov A key advantage of 19F NMR is the absence of endogenous fluorine in most biological systems, which provides a background-free spectrum where only the incorporated 3-fluoro-D-tyrosine is observed. nih.govnih.gov
The chemical shift of the 19F nucleus is exquisitely sensitive to its local electronic environment, making it a powerful reporter of subtle changes in protein conformation and dynamics. nih.govd-nb.info The 19F chemical shift has a much larger spectral dispersion (over 200 ppm) compared to ¹H NMR, which minimizes signal overlap and allows for the resolution of individual fluorine signals even in large proteins. nih.gov This sensitivity allows researchers to monitor:
Conformational Changes: A change in the protein's tertiary structure will alter the local environment of the 3-fluoro-D-tyrosine residue, resulting in a change in its 19F chemical shift. nih.gov This has been used to study protein folding, allosteric transitions, and the effects of mutations.
Solvent Exposure: The degree to which a 3-fluoro-D-tyrosine residue is exposed to the solvent can be assessed by comparing spectra recorded in H₂O and D₂O. The solvent isotope effect can cause chemical shift differences of up to 0.25 ppm for exposed residues.
Electrostatic and van der Waals Interactions: The 19F chemical shift is influenced by local electric fields generated by nearby charged or polar groups, as well as by van der Waals interactions with surrounding atoms. These interactions are primary factors determining the chemical shift in the protein interior. researchgate.net
| Parameter | Significance in 19F NMR Studies | Typical Observation for 3-Fluorotyrosine |
|---|---|---|
| Chemical Shift (δ) | Highly sensitive to local electronic environment, reports on conformation, binding, and solvent exposure. | Large dispersion range, allowing resolution of individual residues. Shifts can change significantly upon ligand binding or conformational change. |
| Solvent Isotope Shift | Indicates the degree of solvent accessibility of the fluorine atom. | Observable shifts (up to 0.25 ppm) between H₂O and D₂O for solvent-exposed residues. |
| Relaxation Times (T1, T2) | Provide information on the dynamics and mobility of the residue. | Influenced by local motions and overall protein tumbling. T1 relaxation can correlate with the extent of van der Waals contacts. researchgate.net |
| Chemical Shift Anisotropy (CSA) | A major relaxation mechanism, can lead to broader lines at higher magnetic fields. | A known factor for fluorinated aromatic amino acids, influencing linewidths. scispace.com |
Protein-observed 19F NMR (PrOF NMR) is a powerful method for studying the interactions between a 19F-labeled protein and its binding partners, such as small molecules, peptides, or other proteins. scispace.com By incorporating 3-fluoro-D-tyrosine at specific sites, researchers can monitor changes in the 19F NMR spectrum upon the addition of a ligand.
When a ligand binds, it can induce conformational changes in the protein, which are reported by changes in the chemical shifts of the 3-fluoro-D-tyrosine probes. shimadzu.com This approach is particularly valuable for:
Fragment-Based Drug Discovery: PrOF NMR is an effective tool for screening libraries of small molecules (fragments) to identify those that bind to a target protein. Binding events are detected by perturbations in the 19F spectrum. shimadzu.com
Affinity Determination: By titrating a ligand into a solution of the 19F-labeled protein and monitoring the changes in the chemical shifts, it is possible to determine the dissociation constant (Kd) of the interaction. creative-peptides.com
Mapping Binding Sites: If multiple 3-fluoro-D-tyrosine residues are incorporated and their signals assigned, the specific chemical shift perturbations can help to map the location of the ligand binding site. scispace.com
Studying Protein-Protein Interactions: The formation of a protein complex can be monitored by observing changes in the 19F NMR spectrum of a labeled protein upon addition of its unlabeled partner. This provides insights into the interaction interface and any associated conformational changes. scispace.com
The simplicity of the 1D 19F NMR spectra, with typically one well-resolved peak per labeled site, makes this technique well-suited for high-throughput screening and detailed interaction analysis. shimadzu.com
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with unpaired electrons, such as free radicals. Tyrosine residues can form stable tyrosyl radicals (Tyr•) which often act as crucial intermediates in the catalytic cycles of many enzymes. The incorporation of 3-fluoro-D-tyrosine allows for the study of fluorotyrosyl radical intermediates (FYr•).
The EPR spectrum of a tyrosyl radical is highly sensitive to its conformation and environment. The hyperfine couplings between the unpaired electron and nearby magnetic nuclei (like ¹H and ¹⁹F) provide detailed information about the electronic structure of the radical. The introduction of a fluorine atom at the 3-position of the tyrosine ring significantly perturbs the spin density distribution of the radical, leading to a distinct EPR spectrum.
Key findings from EPR studies of fluorotyrosyl radicals include:
Hyperfine Interactions: The spectral line shape is determined by the largest ¹H and ¹⁹F hyperfine interactions. These couplings report on the spin distribution within the aromatic ring and can be used to determine the rotational angle of the ring relative to the peptide backbone. nih.gov
g-Tensor Anisotropy: At high magnetic fields (e.g., D-band EPR), the g-anisotropy becomes well-resolved. The principal components of the g-tensor (gx, gy, gz) are sensitive to the local electrostatic environment, particularly hydrogen bonding to the phenoxy oxygen of the radical. nih.govnih.gov
Probing Charge Transport: Fluorotyrosines have been shown to be powerful probes for investigating charge transport mechanisms in enzymes that utilize tyrosyl radicals. The fluorine substitutions alter the reduction potential of the tyrosyl radical, allowing for systematic studies of electron transfer kinetics. researchgate.net
The combination of multifrequency EPR spectroscopy and isotopic labeling provides a detailed picture of the electronic and molecular structure of the 3-fluorotyrosyl radical intermediate, which is essential for understanding its role in enzymatic mechanisms. nih.govnih.gov
High-Performance Liquid Chromatography (HPLC) for Analysis and Purification
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the analysis and purification of peptides and proteins. Reversed-phase HPLC (RP-HPLC) is the most common mode used for these biomolecules, separating them based on differences in hydrophobicity.
The incorporation of N-Fmoc-3-fluoro-D-tyrosine into a peptide sequence can alter its chromatographic behavior compared to its non-fluorinated counterpart. Fluorination generally increases the hydrophobicity of the amino acid side chain, which can lead to longer retention times on C18 or other hydrophobic stationary phases. nih.gov
HPLC is critically important in several stages of working with 3-fluoro-D-tyrosine-containing biomolecules:
Purity Assessment: Analytical RP-HPLC is used to assess the purity of the crude synthetic peptide after solid-phase peptide synthesis (SPPS). The chromatogram can reveal the presence of deletion sequences, incompletely deprotected peptides, and other impurities. nih.govscispace.com
Purification: Preparative RP-HPLC is the standard method for purifying the target peptide from the crude synthesis mixture. nih.govnih.gov By using a shallow gradient of an organic solvent like acetonitrile (B52724) in water (often with an ion-pairing agent like trifluoroacetic acid, TFA), the desired fluorinated peptide can be isolated with high purity. nih.gov
Separation from Non-fluorinated Analogues: HPLC can be optimized to separate fluorinated peptides from their non-fluorinated parent sequences, a task that can be challenging due to their structural similarity. The choice of stationary phase (e.g., hydrocarbon vs. fluorocarbon columns) and mobile phase modifiers can be crucial for achieving this separation. nih.gov
| HPLC Application | Purpose | Typical Conditions for Fluorinated Peptides |
|---|---|---|
| Analytical RP-HPLC | Assess purity of crude and final products. | C18 column, linear gradient of acetonitrile in water with 0.1% TFA, UV detection at 210-220 nm. nih.gov |
| Preparative RP-HPLC | Purify the target peptide from synthesis impurities. | Larger diameter C18 column, optimized solvent gradient to maximize resolution. nih.govnih.gov |
| LC-MS | Combine separation with mass analysis for identity confirmation. | HPLC coupled directly to a mass spectrometer, often using volatile buffers like formic acid instead of TFA to improve MS sensitivity. shimadzu.com |
Fourier-Transform Infrared (FTIR) Spectroscopy for Peptide and Protein Conformation
Fourier-Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive technique for analyzing the secondary structure of peptides and proteins in various environments, including aqueous solutions and lipid membranes. researchgate.net The method relies on the vibrational frequencies of the peptide backbone, particularly the amide I and amide II bands.
Amide I Band (1600-1700 cm⁻¹): This band arises primarily from the C=O stretching vibration of the peptide backbone. Its frequency is highly sensitive to the secondary structure. For example, α-helices typically absorb around 1655 cm⁻¹, while β-sheets absorb near 1630 cm⁻¹. ucsf.edu
Amide II Band (1510-1580 cm⁻¹): This band results from a combination of N-H bending and C-N stretching vibrations. It is also sensitive to conformation and can be used to monitor hydrogen-deuterium exchange. researchgate.net
While specific FTIR studies focusing solely on the conformational impact of 3-fluoro-D-tyrosine are not abundant, the principles of the technique allow for clear predictions. The substitution of a single tyrosine with 3-fluorotyrosine is considered a minimal structural perturbation, as the van der Waals radii of hydrogen and fluorine are similar. nih.gov Therefore, it is expected that the incorporation would not cause large-scale changes in the secondary structure of a well-folded protein.
FTIR can be used to confirm this by comparing the spectrum of the fluorinated protein with its wild-type counterpart. Any subtle changes in the positions and shapes of the amide I and amide II bands could indicate localized conformational adjustments or changes in hydrogen bonding patterns induced by the electronegative fluorine atom. It is important to note that the tyrosine side chain itself has a vibrational band around 1515 cm⁻¹, and its contribution, along with other side chains, must be considered when analyzing the amide region.
Mass Spectrometry (MS) in Verification of Incorporation and Modification
Mass spectrometry is an essential analytical technique for the characterization of proteins and peptides, providing precise molecular weight information and sequence data. It is the definitive method for verifying the successful incorporation of unnatural amino acids like 3-fluoro-D-tyrosine.
Following peptide synthesis or protein expression, electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to measure the molecular weight of the product. nih.gov The expected mass difference between a normal tyrosine (C₉H₁₁NO₃, monoisotopic mass ≈ 181.07 Da) and a 3-fluorotyrosine (C₉H₁₀FNO₃, monoisotopic mass ≈ 199.06 Da) is approximately +17.99 Da. The observation of this precise mass shift in the spectrum of the purified biomolecule provides unambiguous confirmation of successful incorporation. nih.gov
MS is also crucial for:
Assessing Incorporation Efficiency: In biosynthetic incorporation, MS can determine the percentage of fluorotyrosine incorporation by detecting peaks corresponding to the unlabeled, partially labeled, and fully labeled protein.
Sequence Verification: Tandem mass spectrometry (MS/MS) is used to fragment the peptide and analyze the resulting fragment ions. This allows for the confirmation of the amino acid sequence and pinpoints the exact location of the 3-fluoro-D-tyrosine residue. researchgate.net
Detecting Post-Translational Modifications: MS is highly sensitive for identifying any intended or unintended modifications to the peptide or protein, such as oxidation or formylation, by detecting the corresponding mass shifts. nih.gov
For example, in the analysis of a peptide library, peptides containing 3,5-difluorotyrosine (B1604624) were sequenced using a combination of Edman degradation and mass spectrometry, demonstrating the compatibility of fluorinated residues with standard analytical workflows. nih.gov
Emerging Research Applications and Future Perspectives
Rational Design of Bioactive Peptides and Proteins with Tailored Properties
The introduction of N-Fmoc-3-fluoro-D-tyrosine into peptide and protein synthesis is a powerful strategy for developing novel therapeutics and biomaterials. mdpi.com The presence of both a D-amino acid and a fluorine atom allows for the fine-tuning of biological activity, stability, and structural characteristics. mdpi.comnih.gov
Incorporating D-amino acids, such as 3-fluoro-D-tyrosine, into a peptide sequence is a well-established method to enhance its stability. peptide.com Peptides made from naturally occurring L-amino acids are often quickly broken down by proteases in the body. By replacing an L-amino acid with its D-counterpart, the peptide becomes less recognizable to these enzymes, significantly increasing its half-life and therapeutic potential. peptide.com This increased resistance to enzymatic degradation is a critical attribute for developing long-acting peptide drugs. peptide.com
Furthermore, the fluorine atom imparts unique physicochemical properties. nih.gov Fluorination can enhance a peptide's binding affinity and selectivity for its target by altering its electronic properties and promoting specific intermolecular interactions. mdpi.comnih.gov The small size and high electronegativity of fluorine can lead to more potent and targeted biological effects compared to non-fluorinated analogues. nih.gov This strategy has been successfully employed to create peptides with enhanced antimicrobial properties and for the development of cyclic peptide drug candidates, where the D-amino acid helps facilitate efficient cyclization. peptide.com
Table 1: Effects of Structural Modifications on Peptide Properties
| Modification | Rationale | Impact on Peptide/Protein |
|---|---|---|
| D-Amino Acid Incorporation | Mimics bacterial peptides; steric hindrance for proteases. | Increased resistance to enzymatic degradation and proteolysis. peptide.com |
| Enhanced stability and prolonged biological half-life. peptide.com | ||
| Can induce specific secondary structures (e.g., turns for cyclization). peptide.com | ||
| Fluorination of Tyrosine Ring | High electronegativity alters local electronic environment. | Modulates binding affinity and selectivity for biological targets. nih.gov |
| Can increase metabolic stability. nih.gov | ||
| Serves as a probe for mechanistic studies. nih.gov |
Development of Chemical Biology Tools and Probes for Complex Biological Systems
This compound is not only a building block for therapeutics but also a versatile tool for fundamental biological research. Its unique properties are leveraged to create sophisticated probes for exploring complex biological processes. nih.gov Fluorinated amino acids are valuable as mechanistic probes in the study of enzyme-catalyzed reactions. nih.gov
One key application is in the development of peptide libraries for screening and identifying substrates for enzymes like protein tyrosine phosphatases (PTPs). nih.gov Fluorinated tyrosine derivatives can act as effective mimics of natural tyrosine, allowing them to bind to the enzyme's active site. nih.gov However, their modified electronic properties can alter the reaction kinetics, providing insight into the enzyme's mechanism. In some cases, these analogues are resistant to certain enzymatic modifications, which can be exploited in screening assays. nih.gov
The Fmoc protecting group is essential for its use in solid-phase peptide synthesis (SPPS), the standard method for building custom peptides. springernature.com This allows for the precise placement of the 3-fluoro-D-tyrosine residue at any desired position within a peptide sequence. This site-specific incorporation is crucial for designing probes to study protein-protein interactions, map binding sites, or act as fluorogenic substrates for enzyme assays. biosynth.com The ability to introduce a fluorinated D-amino acid facilitates the creation of highly specific tools for bioconjugation, targeted drug delivery systems, and the development of diagnostic agents. chemimpex.com
Table 2: Applications of this compound in Chemical Biology
| Application Area | Description | Research Example |
|---|---|---|
| Enzyme Mechanism Probes | The fluorine atom alters the electronic nature of the tyrosine ring, allowing researchers to probe the catalytic mechanisms of enzymes like kinases and phosphatases. nih.gov | Used as a tyrosine surrogate in peptide libraries to profile the substrate specificity of protein tyrosine phosphatases (PTPs). nih.gov |
| Peptide Library Screening | Incorporation into combinatorial libraries to identify peptides with high binding affinity and specificity for target proteins. | Fluorinated tyrosines can be resistant to enzymes like tyrosinase, preventing unwanted side reactions during screening. nih.gov |
| Bioconjugation and Labeling | Serves as a handle for attaching other molecules, such as fluorescent dyes or radiolabels, to a peptide for imaging or diagnostic purposes. chemimpex.com | Analogous iodo-tyrosine derivatives are used for radiolabeling in imaging studies. chemimpex.com |
Investigation of Stereochemistry-Dependent Biological Phenomena with D-Amino Acids
Stereochemistry, the three-dimensional arrangement of atoms, is a fundamental concept in biology. youtube.com Living organisms almost exclusively use the L-enantiomer of amino acids to build proteins. libretexts.orgcsbsju.edu The incorporation of D-amino acids, therefore, represents a significant deviation from this natural paradigm, providing a unique avenue to investigate and manipulate biological systems.
While rare in higher organisms, D-amino acids are found in the cell walls of bacteria (in peptidoglycans) and in some peptides produced by microbes and fungi. peptide.comcsbsju.edu This makes D-amino acid-containing peptides valuable tools for microbiology and immunology. By synthesizing peptides with this compound, researchers can create molecules that mimic bacterial components to study immune responses or to develop novel antimicrobial agents that are stable and effective. peptide.com
The study of how biological systems differentiate between L- and D-amino acids is crucial. youtube.com Enzymes and receptors are highly stereospecific, meaning they will bind to one enantiomer but not the other. youtube.com Using peptides containing 3-fluoro-D-tyrosine allows scientists to probe the steric and electronic requirements of these interactions. This knowledge is essential for designing drugs that target specific receptors with high precision or for understanding why certain D-amino acid-containing peptides exhibit unique biological activities. The defined stereochemistry of this compound makes it an indispensable tool for exploring these fundamental questions of molecular recognition in biology. libretexts.orgyoutube.com
Table 3: Comparison of L- and D-Amino Acids in Biological Systems
| Feature | L-Amino Acids | D-Amino Acids |
|---|---|---|
| Natural Abundance | Predominant form in proteins of all living organisms. libretexts.org | Rare in higher organisms; found in bacterial cell walls and some microbial peptides. peptide.comcsbsju.edu |
| Protein Synthesis | Incorporated into proteins by the ribosome. | Generally not incorporated into proteins via ribosomal synthesis. |
| Enzymatic Degradation | Readily degraded by naturally occurring proteases. | Highly resistant to degradation by common proteases. peptide.com |
| Biological Role | Fundamental building blocks of all proteins and enzymes. csbsju.edu | Roles in bacterial physiology, neurotransmission (in some species), and as components of antimicrobial peptides. peptide.com |
| Research Use | Standard components in peptide synthesis. | Used to increase peptide stability, create enzyme inhibitors, and probe stereospecific interactions. peptide.com |
Q & A
Basic Research Questions
Q. What are the optimal conditions for introducing N-Fmoc-3-fluoro-D-tyrosine into solid-phase peptide synthesis (SPPS)?
- Methodology : Use Fmoc-based SPPS with activation reagents such as TBTU/HOBT/DIEA (molar ratio 1:1:2) in DMF. Coupling times typically range from 30–60 minutes at room temperature. Deprotect the Fmoc group with 20% piperidine in DMF (2 × 5 min treatments) before subsequent residue additions. Post-synthesis, cleave the peptide from the resin using TFA/TIS/H2O (95:2.5:2.5 v/v) for 2 hours .
- Key Considerations : Ensure anhydrous conditions to prevent premature deprotection. Monitor coupling efficiency via Kaiser or chloranil tests.
Q. How should this compound be stored to maintain stability, and what solvent systems are recommended for its dissolution?
- Storage : Store at -80°C for long-term stability (6 months) or -20°C for short-term use (1 month). Avoid repeated freeze-thaw cycles .
- Solubility : Dissolve in DMSO (100 mg/mL, 170.73 mM) with sonication (37°C, 10–15 min). For SPPS, DMF is preferred due to compatibility with resin swelling and coupling reactions .
Q. What purification methods are suitable for peptides containing this compound?
- Methodology : Use preparative reversed-phase HPLC (rp-HPLC) with a C18 column (300 Å pore size, 10–15 µm particles). Elute with gradients of 0.1% TFA in water (solvent A) and 0.1% TFA in acetonitrile (solvent B) at a flow rate of 10 mL/min. Monitor absorbance at 222 nm for peptide detection .
- Quality Control : Analytical rp-HPLC (C18 column, 5 µm particles, 1 mL/min flow) ensures >98% purity. Confirm identity via mass spectrometry (MS) .
Advanced Research Questions
Q. How does the 3-fluoro substitution on D-tyrosine influence peptide conformational stability and fluorophore interactions?
- Structural Impact : The electronegative fluorine atom induces steric and electronic perturbations, potentially stabilizing β-sheet structures or altering π-π stacking in aromatic residues. Comparative circular dichroism (CD) and NMR studies are recommended to assess secondary structure changes .
- Fluorescence Quenching : The 3-fluoro group may quench tyrosine’s intrinsic fluorescence, enabling real-time monitoring of peptide folding or binding events via fluorescence spectroscopy .
Q. What analytical techniques resolve regioselectivity challenges during the incorporation of this compound?
- Regioselectivity Confirmation :
- LC-MS/MS : Fragmentation patterns distinguish 3-fluoro from 2- or 4-fluoro isomers.
- <sup>19</sup>F NMR : A single peak at ~-120 ppm (CF3 reference) confirms the 3-fluoro position .
Q. How can solubility limitations of this compound derivatives be mitigated during SPPS?
- Strategies :
- Use DMSO-DMF co-solvents (1:4 v/v) to enhance solubility without compromising resin integrity.
- Incorporate 2% v/v ethanethiol (EDT) in cleavage cocktails to reduce aggregation .
- Elevate reaction temperatures to 40–50°C during coupling steps for difficult sequences .
Q. What orthogonal protection strategies are compatible with this compound in multi-functionalized peptides?
- Side-Chain Protection : Use acid-labile groups (e.g., Trt for cysteine) or photolabile protecting groups for selective deprotection.
- Dual Deprotection : Combine TFA cleavage (for resin detachment) with TIS/H2O scavengers to preserve the fluorine moiety .
Contradictions and Considerations
- Solvent Systems : recommends DMSO for dissolution, while uses DMF for peptide synthesis. DMF is preferred in SPPS to avoid resin shrinkage, but DMSO may be used for pre-dissolution of difficult residues .
- Storage Stability : Long-term storage at -80°C ( ) is critical for fluorinated derivatives due to potential hydrolytic degradation of the Fmoc group at higher temperatures.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
